N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine
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Overview
Description
N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine is a chemical compound characterized by the presence of a fluorinated aromatic ring and a dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine typically involves the reaction of 4-fluoro-2-methylphenylamine with a suitable dioxepane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. industrial processes are optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, recycling of solvents, and implementation of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and dioxepane moiety contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
- 2-fluoro-4-methylphenol
- 4-fluoro-2-methylphenol
Uniqueness
N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine is unique due to the presence of both a fluorinated aromatic ring and a dioxepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1,4-dioxepan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9-6-10(13)2-3-12(9)14-11-7-15-4-5-16-8-11/h2-3,6,11,14H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHAJHIVGBUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2COCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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